Product packaging for 2-(6-Methylpyridin-2-YL)-1H-indole(Cat. No.:)

2-(6-Methylpyridin-2-YL)-1H-indole

Cat. No.: B11892493
M. Wt: 208.26 g/mol
InChI Key: FGLCDLRJMLOJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methylpyridin-2-yl)-1H-indole is a synthetic heterocyclic compound featuring an indole core scaffold substituted with a 6-methylpyridin-2-yl group. This molecular architecture incorporates a "privileged scaffold" in medicinal chemistry, making it a valuable building block for researchers designing novel bioactive molecules . The indole nucleus is a significant component of numerous natural and synthetic compounds with diverse biological activities, and its fusion with pyridine rings is a recognized strategy in drug discovery . This compound is of high interest in early-stage drug discovery for its potential biological activities. Research into analogous structures indicates that pyridinyl-substituted indole derivatives often exhibit promising antitumor and cytotoxic properties . Furthermore, indole-based compounds are frequently investigated for their antimicrobial properties against a range of bacterial and fungal pathogens . The precise mechanism of action for this specific compound is an area of active investigation, but related molecules have been shown to interact with biological targets such as enzymes and receptors, potentially inhibiting pathways crucial for cell proliferation or microbial survival . Key Research Applications: • Oncology Research: Serves as a key intermediate for synthesizing and optimizing novel anticancer agents . • Infectious Disease Research: Investigated for developing new antimicrobial and antiprotozoal therapies . • Medicinal Chemistry: Used as a core scaffold for structure-activity relationship (SAR) studies and library synthesis to explore new chemical space . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B11892493 2-(6-Methylpyridin-2-YL)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1H-indole

InChI

InChI=1S/C14H12N2/c1-10-5-4-8-13(15-10)14-9-11-6-2-3-7-12(11)16-14/h2-9,16H,1H3

InChI Key

FGLCDLRJMLOJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Spectroscopic and Photophysical Properties of 2 6 Methylpyridin 2 Yl 1h Indole Derivatives

Optical Spectroscopy and Fluorescent Emission Characteristics

The interaction of 2-(6-methylpyridin-2-yl)-1H-indole derivatives with light is a key area of study. This includes how they absorb light and subsequently emit it as fluorescence, as well as how these processes are influenced by external factors.

Long Wavelength Fluorescent Emission and Sensitivity to Environmental Factors (Solvent Polarity, pH)

Indole (B1671886) derivatives are known for their fluorescence, and the position of their emission spectra can be highly sensitive to the surrounding environment. The polarity of the solvent, for instance, can cause significant shifts in the fluorescence emission. researchgate.net For many indole-based fluorophores, an increase in solvent polarity leads to a red shift in the emission spectrum, moving to longer wavelengths. edinst.com This phenomenon is attributed to the stabilization of the excited state by the polar solvent molecules. researchgate.net

The pH of the solution can also play a crucial role in the fluorescence of these compounds. Changes in pH can lead to protonation or deprotonation of the molecule, altering its electronic structure and, consequently, its fluorescence properties. For some compounds, this can result in significant enhancement or quenching of the fluorescence intensity at specific pH ranges. mdpi.com For example, a compound might be weakly fluorescent in acidic or neutral solutions but exhibit strong fluorescence in a slightly alkaline environment. mdpi.com This sensitivity to pH makes them potential candidates for use as pH sensors.

Stokes Shifts, Molar Extinction Coefficients, and Quantum Yields of Indole-Based Fluorophores

Several key parameters are used to quantify the fluorescence characteristics of these molecules. The Stokes shift, which is the difference in wavelength between the maximum of the absorption and emission spectra, is an important property. edinst.com A larger Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratio. The extent of the Stokes shift can be influenced by the solvent polarity, with more polar solvents generally leading to larger Stokes shifts. edinst.com

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A high molar extinction coefficient is beneficial for fluorophores as it indicates efficient light absorption. The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a key characteristic of a bright fluorophore. nih.gov

The photophysical properties of indole-based fluorophores can be significantly influenced by the presence of different substituents on the indole ring. nih.gov For example, the introduction of a cyano group can lead to superior photophysical characteristics compared to the parent indole. nih.gov

PropertyDescriptionSignificance
Stokes Shift The difference between the maximum absorption and emission wavelengths. edinst.comA larger Stokes shift reduces self-absorption and improves detection sensitivity. edinst.com
Molar Extinction Coefficient (ε) A measure of how strongly a molecule absorbs light at a specific wavelength.A higher value indicates more efficient light absorption.
Fluorescence Quantum Yield (ΦF) The ratio of emitted photons to absorbed photons. nih.govA higher value signifies greater fluorescence efficiency and brightness. nih.gov

Triplet Energy States and Exciton Dynamics

In addition to singlet excited states, which are responsible for fluorescence, organic molecules like this compound derivatives also possess triplet excited states. nih.gov These triplet states are characterized by having two unpaired electrons with parallel spins. nih.gov The formation of triplet excitons can occur through a process called intersystem crossing from the singlet excited state. nih.gov

Interplay between Structural Features and Photophysical Responses

The photophysical properties of this compound derivatives are intrinsically linked to their molecular structure. By modifying the structure, it is possible to tune their optical and electronic properties for specific applications.

Influence of Substituent Electronic Properties on Luminescence

The introduction of different substituent groups onto the indole or pyridine (B92270) rings can have a profound effect on the luminescence of the molecule. researchgate.netrsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

Generally, introducing an EWG can lead to a bathochromic (red) shift in the absorption and emission spectra, while an EDG can cause a hypsochromic (blue) shift. nih.gov This is because EWGs tend to stabilize the LUMO, lowering the energy gap between the HOMO and LUMO, whereas EDGs raise the energy of the HOMO. rsc.org The position of the substituent on the aromatic ring is also critical, as it can influence the extent of electronic communication and the resulting photophysical changes. nih.gov For instance, substitution at the 4-position of the indole ring has been shown to be particularly effective in tuning the electronic transition energies. nih.gov

Substituent TypeEffect on HOMO/LUMOImpact on Luminescence
Electron-Withdrawing Group (EWG) Stabilizes the LUMO, lowering the HOMO-LUMO gap. rsc.orgTypically causes a red shift (bathochromic shift) in absorption and emission spectra. nih.gov
Electron-Donating Group (EDG) Raises the energy of the HOMO. rsc.orgGenerally leads to a blue shift (hypsochromic shift) in absorption and emission spectra. nih.gov

Relationship between Geometrical, Electrochemical, and Photophysical Properties

The geometry of the molecule, including the planarity and the dihedral angle between the indole and pyridine rings, plays a significant role in determining its photophysical properties. A more planar structure often leads to better π-conjugation, which can result in red-shifted absorption and emission and higher molar extinction coefficients.

The electrochemical properties, such as the oxidation and reduction potentials, are directly related to the HOMO and LUMO energy levels. researchgate.net These properties can be probed using techniques like cyclic voltammetry and are correlated with the photophysical behavior. For example, a smaller electrochemical gap often corresponds to a lower energy electronic transition and, consequently, longer wavelength absorption and emission. The interplay between the molecular geometry, electronic structure, and the resulting electrochemical and photophysical properties is a key area of research for designing novel functional materials. nih.govmdpi.com

Biological Activities and Mechanistic Studies in Vitro Focus of 2 6 Methylpyridin 2 Yl 1h Indole Derivatives

Anticancer Activity Mechanisms

The anticancer potential of 2-(6-methylpyridin-2-yl)-1H-indole derivatives is multifaceted, involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

A crucial mechanism by which certain indole (B1671886) derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for various cellular functions, including the formation of the mitotic spindle during cell division. nih.gov By interfering with microtubule dynamics, these compounds can halt the cell cycle and induce cell death. nih.gov

For instance, a series of 2-phenylindole (B188600) derivatives have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov This inhibition leads to a stable arrest of mitotic progression, with cells accumulating in the G2/M phase of the cell cycle. nih.govarabjchem.org This cell cycle arrest is a common outcome for cells treated with tubulin inhibitors and ultimately triggers apoptosis, or programmed cell death. nih.govarabjchem.orgnih.gov Studies on various cancer cell lines, including HeLa cells, have demonstrated that treatment with these indole derivatives leads to a significant increase in the percentage of cells in the G2/M phase, followed by cell death. nih.gov

Compound Type Mechanism Effect Cell Line Example
2-Phenylindole derivativesInhibition of tubulin polymerization (colchicine binding site)G2/M phase cell cycle arrest, apoptosisHeLa
Pyrrolidine-2,5-dione derivativeInhibition of tubulin polymerization (colchicine binding site)G2/M phase arrest, apoptosisHepG2
Indole-based TMP analoguesInhibition of tubulin polymerizationG2/M phase arrestT47D

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. The dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Certain 2,3,5-trisubstituted pyridine (B92270) derivatives have been identified as potent allosteric inhibitors of AKT1 and AKT2, two key kinases in the PI3K/AKT signaling pathway which is frequently overactive in cancer. nih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity. nih.gov

Another important kinase target is the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). A specific derivative, 2-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]-1,5-naphthyridine, acts as a selective inhibitor of ALK5. caymanchem.com The TGF-β signaling pathway is complex and can have both tumor-suppressive and tumor-promoting roles depending on the cellular context. In advanced cancers, it often promotes invasion and metastasis. By inhibiting ALK5, this compound can block TGF-β signaling. caymanchem.com

Compound Target Kinase Inhibition IC50
Akt1/2 kinase inhibitorAkt1, Akt2, Akt358 nM, 210 nM, 2.12 µM
2-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]-1,5-naphthyridine (ALK5 Inhibitor II)ALK54 nM (autophosphorylation), 18 nM (cellular assay), 23 nM (binding)

Beyond kinases, other enzymes play crucial roles in cancer cell metabolism and survival. Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is vital for maintaining cellular redox balance and is implicated in resistance to radiation and chemotherapy. nih.gov Inhibition of TrxR can lead to increased oxidative stress and sensitize cancer cells to treatment. nih.gov While direct studies on this compound derivatives and TrxR are limited, the broader class of indole derivatives has been investigated for this activity. nih.govnih.gov

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are involved in pH regulation in the tumor microenvironment. nih.gov The acidic extracellular pH of tumors is a known factor that promotes invasion and metastasis. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAs help maintain this acidic environment. nih.gov Inhibition of CA IX and CA XII can disrupt this pH regulation and has been shown to affect cancer cell adhesion, migration, and invasion. nih.govnih.gov Certain indole derivatives have been explored as inhibitors of these carbonic anhydrase isoforms. nih.gov

The ultimate goal of many anticancer therapies is to induce apoptosis in cancer cells. Derivatives of this compound have been shown to trigger apoptotic pathways in various cancer cell lines. waocp.org For example, a novel pyrrolidine-2,5-dione derivative was found to induce apoptosis in hepatocellular carcinoma (HCC) HepG2 cells. arabjchem.org

The induction of apoptosis is often mediated through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 and Bcl-xL. waocp.org Treatment with certain indole derivatives can lead to an upregulation of Bax and downregulation of Bcl-2 and Bcl-xL, resulting in the release of cytochrome c from the mitochondria into the cytosol. waocp.orgnih.gov This, in turn, activates a cascade of caspases, such as caspase-9 and caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and cell death. waocp.orgnih.govprovidence.org For instance, one study demonstrated that an indoline (B122111) derivative induced apoptosis in breast cancer cells (MCF-7 and SkBr3) through caspase-3 and -9 activation. providence.org

A broad range of this compound derivatives and related compounds have demonstrated significant antiproliferative and cytotoxic effects against a panel of human cancer cell lines. researchgate.net These effects are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells.

For example, certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas showed potent activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug Doxorubicin. nih.gov Similarly, other indole derivatives have shown potent cytotoxicity against breast cancer (MCF-7, MDA-MB-231), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cell lines. providence.orgmdpi.comnih.gov The selectivity of these compounds is also a critical factor, with some derivatives exhibiting high selectivity for cancer cells over normal, non-cancerous cells. nih.gov

Compound/Derivative Cancer Cell Line Effect IC50 Value
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l)A549 (Non-small cell lung cancer)Antiproliferative3.22 ± 0.2 µM
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l)HCT-116 (Colon cancer)Antiproliferative2.71 ± 0.16 µM
N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI)MCF-7 (Breast cancer)Cytotoxic64.10 µM
N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI)SkBr3 (Breast cancer)Cytotoxic119.99 µM
2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitrilesHCT-116 (Colorectal carcinoma)Cytotoxic2.6-8.8 µM

Antidiabetic Potential and Enzyme Inhibition

In addition to their anticancer properties, indole derivatives have emerged as promising candidates for the treatment of type 2 diabetes mellitus (T2DM). nih.gov Their antidiabetic effects are primarily attributed to the inhibition of key enzymes involved in glucose metabolism. nih.gov

One such enzyme is fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.gov In individuals with T2DM, the activity of FBPase is often elevated, contributing to high blood glucose levels. nih.gov Novel indole derivatives bearing an N-acylsulfonamide moiety have been identified as potent inhibitors of FBPase, with IC50 values in the submicromolar range. nih.gov By inhibiting FBPase, these compounds can reduce hepatic glucose production and lower blood glucose levels. nih.gov

Another important target in diabetes management is the inhibition of enzymes like α-amylase, which is involved in the breakdown of carbohydrates. nih.gov While specific studies on this compound derivatives and α-amylase are not prominent, the broader class of indole-related compounds has shown potential in this area. nih.gov Furthermore, indole derivatives can influence gut hormones like glucagon-like peptide-1 (GLP-1), which plays a role in regulating blood glucose. nih.govnih.gov Some indole derivatives can enhance GLP-1 secretion, which in turn stimulates insulin (B600854) release and suppresses glucagon (B607659) secretion, contributing to better glycemic control. nih.gov

Inhibition of α-Glucosidase and α-Amylase Enzymes

A key area of investigation for indole derivatives has been their potential to inhibit carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase. These enzymes are crucial in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. nih.gov

Studies on various thiazolidinone-based indole derivatives have demonstrated their potent inhibitory effects on both α-amylase and α-glucosidase. nih.gov For instance, certain derivatives have shown significantly better inhibitory activity than the standard drug acarbose (B1664774). nih.gov Specifically, compounds with fluoro moieties, such as (2Z,5E)-5-((4-fluoro-1H-indol-6-yl)methylene)-2-(thiazol-2-ylimino)thiazolidin-4-one and (2Z,5E)-5-((5-fluoro-1H-indol-6-yl)methylene)-2-(thiazol-2-ylimino)hiazolidine-4-one, exhibited impressive IC50 values of 1.80 ± 0.70 µM and 1.50 ± 0.05 µM against α-amylase, and 2.70 ± 0.70 µM and 2.40 ± 0.10 µM against α-glucosidase, respectively. nih.gov In comparison, the IC50 values for the standard drug acarbose were 10.20 ± 0.10 µM for α-amylase and 11.70 ± 0.10 µM for α-glucosidase. nih.gov

The presence and position of substituents on the indole ring play a crucial role in the inhibitory potential of these derivatives. The strong hydrogen bonding formed by fluoro moieties with the active sites of the enzymes is thought to contribute to their enhanced inhibitory activity. nih.gov

Mechanistic Insights from Enzyme Kinetics Studies

Enzyme kinetics studies have provided valuable insights into the mechanism by which these indole derivatives inhibit α-glucosidase and α-amylase. The Lineweaver-Burk plot analysis of some derivatives has indicated a competitive mode of inhibition. medchemexpress.comnih.gov This suggests that the inhibitors bind to the active site of the enzymes, thereby competing with the substrate. nih.gov For example, α-Glucosidase-IN-6 has been identified as a competitive α-glucosidase inhibitor with an IC50 of 5.69 µM. medchemexpress.com

Antimicrobial and Antiviral Activity

Indole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities, making them promising candidates for the development of new anti-infective agents. nih.govnih.govnih.gov

Inhibition of Bacterial Growth and Transcription Initiation Complex Formation

Derivatives of this compound have shown significant activity against a range of bacteria, including multidrug-resistant strains. nih.gov Some bis-indole compounds have been found to be effective against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial action of indole derivatives is believed to involve multiple mechanisms, including the disruption of membrane integrity and the targeting of DNA. nih.gov

A key molecular target for some of these compounds is the bacterial RNA polymerase (RNAP). Specifically, they can interfere with the formation of the transcription initiation complex by inhibiting the interaction between RNAP and the σ70/σA factor. nih.govnih.gov The σ factor is essential for promoter recognition and the initiation of transcription. By disrupting this interaction, the compounds effectively halt gene expression and bacterial growth. nih.govnih.gov

Antifungal Properties

Several indole derivatives have exhibited potent antifungal properties. nih.govchula.ac.thmdpi.comnih.govmdpi.comresearchgate.net For example, certain indole-triazole derivatives have shown excellent activity against Candida krusei and moderate activity against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL. nih.gov The presence of a chloro substituent on the phenyl ring has been noted to be beneficial for the antifungal activity of triazolylindole derivatives. nih.gov

Furthermore, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have demonstrated notable antifungal activity against various plant pathogenic fungi. nih.gov For instance, one such derivative showed 100% inhibition of Rhizoctonia solani at a concentration of 50 mg/L. nih.gov

Activity Against Mycobacterial Strains and Specific Targets

Indole derivatives have also been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. chula.ac.thnih.govdocumentsdelivered.com Some indole-piperazine analogs have shown robust antitubercular activity, with MIC values significantly lower than the standard drug isonicotinic acid hydrazide. chula.ac.th

A primary target for these antimycobacterial agents is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and is absent in humans. nih.govnih.govmdpi.commdpi.comuea.ac.uk By inhibiting DNA gyrase, these compounds prevent the negative supercoiling of DNA, leading to the disruption of DNA replication and ultimately bacterial cell death. mdpi.com Some quinoline-aminopiperidine derivatives have been identified as potent inhibitors of M. tuberculosis DNA gyrase. nih.gov The inhibitory activity is influenced by factors such as the compound's partition coefficient, molecular flexibility, and hydrogen bonding potential. nih.gov

Antiviral Mechanisms

The antiviral potential of indole derivatives has also been explored. nih.govnih.govekb.egsciforum.netcapes.gov.br While the precise mechanisms are still under investigation for many derivatives, some have been shown to inhibit viral replication. For instance, certain 2-thiopyrimidine-5-carbonitrile derivatives have demonstrated promising activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. ekb.eg Additionally, some unsymmetrical methylene (B1212753) derivatives of indoles have shown significant activity against the Respiratory Syncytial Virus (RSV). nih.gov

Anti-inflammatory Properties

Derivatives of the indole nucleus have been a subject of significant interest in the development of new anti-inflammatory agents. Research has shown that certain indole derivatives can effectively modulate the immune response by targeting key inflammatory mediators.

Hybrid molecules that combine indole and imidazole (B134444) nuclei have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. nih.gov Studies using in vitro models, such as carrageenan-induced peritonitis, have demonstrated that these compounds can reduce leukocyte migration and decrease the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). nih.gov This suggests that the anti-inflammatory effects of these indole derivatives are likely mediated through the modulation of the immune system. nih.gov

Furthermore, some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to inhibit the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. rsc.org One particular compound from this series also demonstrated the ability to induce ferroptosis, a form of regulated cell death, by increasing reactive oxygen species (ROS), malondialdehyde (MDA), and Fe2+ levels, while decreasing glutathione (B108866) (GSH) content. rsc.org

Indole thiosemicarbazide (B42300) derivatives have also been investigated for their anti-inflammatory potential, specifically their ability to inhibit TNF-α in RAW264.7 macrophages. nih.gov These findings underscore the diverse mechanisms through which indole derivatives can exert their anti-inflammatory effects, making them promising candidates for further development.

It is important to note that while many indole derivatives show promise, their activities can vary significantly based on their specific structural modifications. ias.ac.in

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The indole-pyridine scaffold is a promising candidate for use in organic light-emitting diodes (OLEDs), particularly in the hole transport layer (HTL), which is crucial for efficient device operation.

Derivatives of pyridine (B92270) and indole (B1671886) are explored as hole transport materials (HTMs) due to their electronic properties. For instance, pyridine-appended pyrene (B120774) derivatives have been investigated as effective HTMs in OLEDs. nih.gov The function of an HTM is to facilitate the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light. The suitability of a material for this role is determined by its highest occupied molecular orbital (HOMO) energy level, which should align with the work function of the anode (commonly indium tin oxide, ITO) and the HOMO of the emitting layer to ensure efficient hole injection. nih.gov

Compounds with a pyridine moiety can be designed to have appropriate HOMO levels (around 5.6 eV) that are well-matched with ITO and the emissive layer, promoting efficient charge injection. nih.gov The presence of different functional groups on the pyridine ring can further tune the molecular properties and improve device performance. nih.gov

The molecular structure of the HTM significantly influences the performance and efficiency of an OLED. Key performance metrics include current efficiency (measured in cd/A), power efficiency (lm/W), external quantum efficiency (EQE), and operational stability, often characterized by a low efficiency roll-off at high brightness.

For example, OLEDs incorporating pyrene-pyridine based HTMs have demonstrated high luminance and efficiency. Devices using a brominated pyrene-pyridine derivative as the HTM have achieved a maximum luminance of 17,300 cd/m², a maximum current efficiency of 22.4 cd/A, and an EQE of 9%. nih.gov The introduction of different substituents, such as methyl or methoxy (B1213986) groups, can also influence the device performance, sometimes leading to an "efficiency roll-up" where the efficiency increases with brightness. nih.gov The thermal stability of the HTM is also a critical factor in achieving long operational lifetimes for OLED devices. nih.gov

Below is a table summarizing the performance of OLEDs with different pyrene-pyridine based HTMs, illustrating the impact of molecular design on device characteristics.

HTMMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)EQE (%)Efficiency Roll-Off
Py-Br17,30022.49Low
Py-Me---Roll-up
Py-03---Roll-up
NPB (standard)Lower than Py-based HTMs---

Data adapted from a study on pyridine-appended pyrene derivatives. nih.gov

Functional Nanomaterials

While direct applications of 2-(6-Methylpyridin-2-YL)-1H-indole in functional nanomaterials are not extensively documented in publicly available literature, its structural motifs are relevant to the field. The indole and pyridine units are known to be useful components in the construction of functional organic nanomaterials. For instance, indole derivatives can be used to create nanostructures with specific biological activities, and pyridine-containing polymers can self-assemble into various morphologies. The combination of these two heterocycles in one molecule offers possibilities for creating novel nanomaterials with interesting photophysical or biological properties.

Development of Dyes and Pigments

The development of new dyes and pigments often relies on molecules with extended π-conjugated systems that can absorb and emit light in the visible spectrum. The this compound structure, with its interconnected aromatic rings, has the potential to serve as a chromophore. The electronic properties, and therefore the color, can be tuned by modifying the substituents on both the indole and pyridine rings. While specific dyes or pigments based on this exact compound are not widely reported, the general class of indole and pyridine derivatives is of interest in color chemistry.

Ligand Chemistry in Coordination Compounds

The nitrogen atoms in the pyridine ring and the indole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex.

The pyridine nitrogen of this compound is a strong Lewis base and readily coordinates to a variety of transition metal ions. nih.govmdpi.com The indole nitrogen can also participate in coordination, although it is generally a weaker donor. This allows the molecule to act as a bidentate ligand, binding to the metal center through both nitrogen atoms to form a stable chelate ring.

The coordination of such ligands to transition metal ions like cobalt(II), nickel(II), copper(II), and zinc(II) can lead to the formation of a wide range of coordination compounds with diverse structures and properties. nih.govresearchgate.net These can range from simple mononuclear complexes to more complex one-, two-, or three-dimensional coordination polymers. rsc.org The geometry of the resulting complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. mdpi.com For example, the use of bis-pyridyl-bis-amide ligands with different metal ions has been shown to produce structures with varying degrees of entanglement, from interpenetrated 3D frameworks to 1D helical chains. mdpi.com

The formation of these coordination complexes can have a profound effect on the photophysical properties of the ligand, often leading to new absorption and emission characteristics, which is a key area of research in the development of luminescent materials. mdpi.com

Ancillary Ligand Effects and Charge Transfer Properties in Metal Complexes

In the realm of coordination chemistry, ancillary ligands play a pivotal role in tuning the properties of metal complexes. The compound this compound can function as such a ligand, influencing the electronic structure and charge transfer characteristics of the resulting complex. The substitution of ancillary ligands can significantly affect both the ground and excited state properties of ferric complexes. nih.gov

Charge transfer processes are fundamental to the application of these complexes in areas like light-emitting diodes (LEDs) and solar energy conversion. Two primary types of charge transfer are of interest: Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT).

Metal-to-Ligand Charge Transfer (MLCT): In complexes containing this compound, an electron can be transferred from a metal d-orbital to an unoccupied π* orbital of the ligand upon photoexcitation. mdpi.com The energy of this MLCT state can be modulated by modifying the ligand structure. For instance, ligands with extended π-conjugation tend to have lower energy MLCT states. mdpi.comrsc.org

Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes, where multiple types of ligands are coordinated to a single metal center, it is possible to have a charge transfer from one ligand to another. rsc.org If this compound were part of a complex with another ligand possessing lower-lying orbitals, an LLCT process could be observed. rsc.org The dynamics of LLCT, including its time constant and energy barrier, are influenced by the electronic properties of both the donor and acceptor ligands. rsc.org

The choice of ancillary ligand can dramatically alter the photophysical properties of a metal complex, as illustrated by the data on various iridium(III) complexes.

ComplexEmission Max (nm)Lifetime (µs)
Iridium(III) complex with Ph-terpyRed emissionSub-microsecond
Iridium(III) complex with Ph-terpy-κ³NOrange-yellow emission~10

This table demonstrates how modifications to the ligand structure can shift emission wavelengths and significantly prolong the excited-state lifetime, crucial for applications in lighting and displays. Data sourced from a study on iridium(III) complexes. mdpi.com

Corrosion Inhibition Applications

The presence of heteroatoms (nitrogen) and aromatic rings in this compound suggests its potential as an effective corrosion inhibitor, particularly for metals like steel in acidic environments. nih.govresearchgate.net Heterocyclic compounds are known to form a protective film on the metal surface, thereby mitigating corrosion. nih.govresearchgate.net

Adsorption Mechanisms on Metal Surfaces

The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. This adsorption creates a barrier between the metal and the corrosive medium. researchgate.net The process can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This mechanism involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair electrons on the nitrogen atoms and the π-electrons of the indole and pyridine rings in this compound make it a prime candidate for chemisorption. nih.govresearchgate.net

The adsorption of many organic inhibitors on metal surfaces is well-described by the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal. nih.govresearchgate.netresearchgate.netresearchgate.net This adsorption leads to a decrease in the double-layer capacitance and an increase in the charge transfer resistance at the metal-solution interface. nih.govnih.gov

Research on similar heterocyclic compounds has shown a direct correlation between inhibitor concentration and inhibition efficiency.

Inhibitor Concentration (mM)Inhibition Efficiency (%)
1.097

Data from a study on a Schiff base inhibitor, showing that efficiency increases with concentration, indicative of surface coverage. researchgate.net

Electronic Interactions in Corrosion Prevention

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic interactions governing corrosion inhibition. nih.govresearchgate.netresearchgate.net Key parameters include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

E(HOMO): A high E(HOMO) value indicates a greater tendency for a molecule to donate electrons to the vacant d-orbitals of the metal, facilitating strong adsorption. researchgate.net

E(LUMO): A low E(LUMO) value suggests the molecule can accept electrons from the metal surface, forming a feedback bond that strengthens the adsorption. researchgate.net

Energy Gap (ΔE = E(LUMO) - E(HOMO)): A small energy gap generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule.

The interaction between the inhibitor and the metal surface involves the donation of electrons from the inhibitor's high-electron-density centers (N atoms, π-systems) to the metal, and potentially back-donation from the metal to the inhibitor's vacant orbitals. nih.gov This creates a stable, protective layer that hinders both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying such compounds as mixed-type inhibitors. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Methylpyridin-2-YL)-1H-indole, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling the 6-methylpyridine moiety to the indole core via palladium-catalyzed cross-coupling or nucleophilic substitution. Key parameters include temperature control (e.g., 80–120°C for coupling steps), solvent selection (e.g., DMF or toluene), and catalyst optimization (e.g., Pd(PPh₃)₄). Reaction progress should be monitored using TLC or HPLC, with purification via column chromatography .

Q. How is structural characterization of this compound performed to confirm purity and geometry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying connectivity and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction (using SHELX software for refinement ) resolves bond angles and stereochemistry. Purity is validated via HPLC with UV detection at λ = 254 nm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to indole derivatives (e.g., serotonin receptors or kinase enzymes). Use fluorescence-based binding assays or enzymatic inhibition studies (IC₅₀ determination). Cell viability assays (e.g., MTT) assess cytotoxicity, while antimicrobial activity can be tested via broth microdilution .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding modes of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution. Molecular docking (AutoDock Vina or Schrödinger) predicts interactions with biological targets (e.g., mGluR5 or kinases). Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature, and cell lines) to minimize variability. Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays). Perform meta-analyses of published data to identify outliers or confounding factors (e.g., impurity profiles or stereochemical differences) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Modify substituents to enhance solubility (e.g., introduce polar groups like -OH or -COOH) or reduce metabolic degradation (e.g., replace labile methyl groups with halogens). Use prodrug approaches for improved bioavailability. Assess logP (octanol-water partition coefficient) and plasma stability via LC-MS .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

  • Methodological Answer : Systematically vary substituents on the indole and pyridine rings. For example, replacing the 6-methyl group with electron-withdrawing groups (e.g., -CF₃) may increase receptor affinity. Compare activity data across derivatives using 3D-QSAR models (e.g., CoMFA) to identify critical pharmacophores .

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